molecular formula C21H28N2O2S B2557226 N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)acetamide CAS No. 954648-70-5

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)acetamide

Cat. No. B2557226
CAS RN: 954648-70-5
M. Wt: 372.53
InChI Key: USLKXMIYLMNPNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)acetamide, also known as AZTA, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic effects. AZTA belongs to the class of compounds known as 2-arylacetamides, which have shown promise in various biomedical applications. In

Scientific Research Applications

Metabolic Pathways and Toxicology Studies

A study focused on the metabolic pathways of chloroacetamide herbicides, including similar compounds, in human and rat liver microsomes. It explored how these compounds are processed and their potential carcinogenic pathways, revealing the complex metabolic activation that could lead to DNA-reactive products. This research is crucial for understanding the environmental and health impacts of these herbicides, offering insights into their safety and regulations (Coleman et al., 2000).

Green Chemistry and Synthesis

Research into the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide highlighted the development of novel catalysts for efficient production. This study underscores the importance of environmentally friendly chemical processes, contributing to sustainable industrial practices. The research presented a novel Pd/C catalyst that exhibited high activity, selectivity, and stability for the hydrogenation process, marking a significant advancement in the field of green chemistry (Zhang Qun-feng, 2008).

Molecular Structure and Interaction Studies

A study on the spatial orientations of amide derivatives in anion coordination provided insights into molecular interactions and structures. Understanding these interactions is vital for developing new materials and pharmaceuticals, offering a foundation for innovative chemical engineering and drug design solutions (Kalita & Baruah, 2010).

Enzyme Catalysis and Drug Synthesis

Investigations into chemoselective acetylation using immobilized lipase for synthesizing intermediates for antimalarial drugs represent a significant application in pharmaceuticals. This research contributes to the development of new drug synthesis methodologies, enhancing the efficiency and selectivity of pharmaceutical production processes (Magadum & Yadav, 2018).

Inhibitory Activity and Drug Development

A study on the synthesis of protein tyrosine phosphatase 1B inhibitors, based on 2-(4-methoxyphenyl)ethyl acetamide derivatives, showcases the application of this compound in developing treatments for diabetes. By demonstrating inhibitory activities and correlating them with antidiabetic effects, this research paves the way for novel therapeutic agents (Saxena et al., 2009).

properties

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2S/c1-25-19-8-6-17(7-9-19)14-21(24)22-15-20(18-10-13-26-16-18)23-11-4-2-3-5-12-23/h6-10,13,16,20H,2-5,11-12,14-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLKXMIYLMNPNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC(C2=CSC=C2)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)acetamide

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